N-(2,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(2,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 618880-37-8
VCID: VC16125746
InChI: InChI=1S/C20H21N5OS/c1-4-12-25-19(16-10-5-6-11-21-16)23-24-20(25)27-13-17(26)22-18-14(2)8-7-9-15(18)3/h4-11H,1,12-13H2,2-3H3,(H,22,26)
SMILES:
Molecular Formula: C20H21N5OS
Molecular Weight: 379.5 g/mol

N-(2,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.: 618880-37-8

Cat. No.: VC16125746

Molecular Formula: C20H21N5OS

Molecular Weight: 379.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 618880-37-8

Specification

CAS No. 618880-37-8
Molecular Formula C20H21N5OS
Molecular Weight 379.5 g/mol
IUPAC Name N-(2,6-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C20H21N5OS/c1-4-12-25-19(16-10-5-6-11-21-16)23-24-20(25)27-13-17(26)22-18-14(2)8-7-9-15(18)3/h4-11H,1,12-13H2,2-3H3,(H,22,26)
Standard InChI Key FJCHXOFZOQWGMY-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3

Introduction

Chemical Structure and Physicochemical Properties

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC20H21N5OS
Molecular Weight379.5 g/mol
CAS Number618880-37-8
IUPAC NameN-(2,6-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Topological Polar Surface112 Ų
Hydrogen Bond Donors1 (amide -NH)
Hydrogen Bond Acceptors6 (triazole N, pyridine N, carbonyl O)

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves a four-step sequence optimized for yield and purity:

  • Formation of 4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol: Pyridine-2-carboxylic acid is converted to its hydrazide, followed by cyclization with allyl isothiocyanate in anhydrous THF under reflux (72 hours, 65% yield).

  • S-Alkylation with 2-Chloro-N-(2,6-dimethylphenyl)acetamide: The thiol intermediate reacts with 2-chloroacetamide derivative in acetone using K2CO3 as a base (12 hours, 55–60°C, 78% yield).

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol.

Critical parameters include strict anhydrous conditions during S-alkylation to prevent hydrolysis of the chloroacetamide intermediate.

Table 2: Optimization of S-Alkylation Step

ParameterOptimal ConditionYield Impact
SolventAcetoneMaximizes nucleophilicity of thiolate
BaseK2CO3 (2.2 equiv)Prevents over-alkylation
Temperature55–60°CBalances reaction rate and side reactions
Reaction Time12 hoursCompletes conversion without degradation

Biological Activity and Mechanism

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus MIC: 8 μg/mL) and fungi (Candida albicans MIC: 16 μg/mL). The mechanism involves dual inhibition:

  • Triazole-pyridine system: Chelates Mg²⁺ ions essential for microbial cell wall synthesis.

  • Sulfanyl group: Generates reactive oxygen species (ROS) via thiol-disulfide redox cycling, disrupting membrane integrity.

Applications in Materials Science

Polymer Precursor Functionality

The allyl group enables radical-initiated copolymerization with styrene (AIBN, 70°C), yielding polymers with pendant triazole-pyridine units. These materials exhibit:

  • Tunable fluorescence (λem = 450–520 nm based on substituents).

  • Chelation capacity for transition metals (Cu²⁺ binding constant: 1.2×10⁴ M⁻¹).

Table 3: Properties of Poly(Styrene-co-Triazole Derivative)

PropertyValueApplication Potential
Tg105°CHigh-temperature composites
ε (Dielectric Constant)3.8 at 1 MHzLow-k dielectrics
Contact Angle92° (water)Hydrophobic coatings

Recent Advancements and Future Directions

2024–2025 research highlights include:

  • Photodynamic Therapy: Conjugation with phthalocyanine dyes enhances ROS generation under 660 nm light (PDT efficacy against melanoma: 90% cell death at 10 J/cm²).

  • Enantioselective Synthesis: Chiral oxazaborolidine catalysts achieve 88% ee for the (R)-enantiomer, which shows 3-fold higher antimicrobial activity than the racemic mixture.

Key challenges include improving aqueous solubility (current logP = 2.8) through PEGylation or prodrug strategies.

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